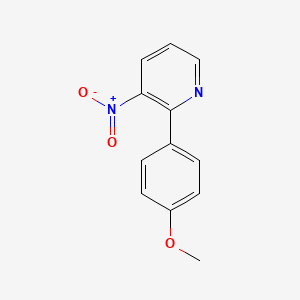

2-(4-Methoxyphenyl)-3-nitropyridine

Description

Contextual Significance of Nitropyridine Scaffolds in Modern Organic Synthesis

Nitropyridine scaffolds are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules. nih.govnih.gov Their significance stems from the unique electronic properties conferred by the nitro group, an electron-withdrawing moiety that activates the pyridine (B92270) ring towards nucleophilic substitution reactions. nih.gov This reactivity allows for the introduction of various functional groups, paving the way for the construction of diverse molecular architectures. nih.gov

The pyridine ring itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. rsc.orgmdpi.com In 2021, approximately 14% of FDA-approved N-heterocyclic drugs contained a pyridine moiety. nih.gov The introduction of a nitro group to this already important scaffold further enhances its utility, providing a handle for synthetic transformations that lead to compounds with potential applications in pharmaceuticals, agrochemicals, and material science. nih.govresearchgate.net

The versatility of nitropyridines is further demonstrated by their role as precursors to other nitrogen-containing functional groups. The nitro group can be readily reduced to an amino group, which can then be further modified, or it can participate in the formation of other nitrogen linkages like azo or hydroxylamine (B1172632) groups. nih.gov This chemical tractability makes nitropyridines invaluable intermediates in the synthesis of fused heterocyclic systems and other complex organic molecules. nih.govnih.gov

The 2-(4-Methoxyphenyl)-3-nitropyridine Core as a Representative Aryl Nitropyridine in Chemical Research

The compound this compound serves as a quintessential example of an aryl nitropyridine. Its structure features a pyridine ring substituted with a nitro group at the 3-position and a 4-methoxyphenyl (B3050149) group at the 2-position. This arrangement of an electron-withdrawing nitro group and an electron-donating methoxy-substituted aryl group creates a molecule with distinct chemical properties and reactivity patterns that are of significant interest to researchers.

The synthesis of related structures, such as 2-(4-methoxyphenoxy)-3-nitropyridine, has been reported through the reaction of 2-chloro-3-nitropyridine (B167233) with 4-methoxyphenol (B1676288) in the presence of a base. nih.gov This highlights a common synthetic strategy for accessing such aryl-substituted nitropyridines. The structural analysis of these compounds often reveals interesting conformational features. For instance, in 2-(4-methoxyphenoxy)-3-nitropyridine, the pyridine and benzene (B151609) rings are nearly orthogonal to each other. nih.gov

The table below provides key identifiers for this compound.

| Identifier | Value |

| CAS Number | 182925-45-7 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 230.22 |

| MDL Number | MFCD06200969 |

Overview of Key Research Areas Pertaining to Aryl Nitropyridines

Research into aryl nitropyridines is a vibrant and expanding field, driven by their potential in various scientific domains. The key areas of investigation can be broadly categorized as follows:

Synthesis and Functionalization: A primary focus of research is the development of novel and efficient methods for the synthesis of aryl nitropyridines. researchgate.netntnu.no This includes exploring different coupling strategies to introduce the aryl group and investigating the regioselectivity of nitration reactions on substituted pyridines. researchgate.net Furthermore, the functionalization of the pre-formed aryl nitropyridine scaffold is a major area of interest, with researchers exploring reactions that modify the pyridine ring, the nitro group, or the aryl substituent. nih.gov

Medicinal Chemistry: The "privileged" nature of the pyridine scaffold makes aryl nitropyridines attractive targets for drug discovery. rsc.org The nitro group can act as a key pharmacophore or be used as a synthetic handle to introduce other functionalities that modulate biological activity. nih.gov For example, nitropyridine derivatives have been investigated for their potential as inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Materials Science: The electronic properties of aryl nitropyridines, arising from the combination of the electron-deficient nitropyridine core and the often electron-rich aryl substituent, make them interesting candidates for applications in materials science. nih.gov Research in this area explores their potential use in the development of novel dyes, and other functional materials.

Mechanistic Studies: Understanding the reaction mechanisms involved in the synthesis and reactivity of aryl nitropyridines is crucial for controlling reaction outcomes and designing more efficient synthetic routes. ntnu.no For instance, the migration of the nitro group during certain reactions of nitropyridines is a topic of mechanistic investigation. clockss.org

The table below summarizes some related nitropyridine compounds and their research context.

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Context |

| 3-Nitropyridine (B142982) | 2530-26-9 | C5H4N2O2 | Starting material for the synthesis of various substituted pyridines. nih.govchemicalbook.com |

| 2-Chloro-3-nitropyridine | 5470-18-8 | C5H3ClN2O2 | A versatile building block for nucleophilic substitution reactions. nih.gov |

| 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 | C6H5ClN2O3 | Intermediate in organic synthesis. sigmaaldrich.com |

| N-[(4-Methoxyphenyl)methyl]-3-nitropyridin-2-amine | 99944-06-6 | C13H13N3O3 | Investigated in the context of amine-substituted nitropyridines. bldpharm.com |

| cis-4-(4-Methoxyphenyl)-3-methyl-5-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline | Not Available | C23H22N2O3 | Synthesized via three-component imino Diels-Alder reaction. scielo.org.co |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-10-6-4-9(5-7-10)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEKDBSKSCHAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377241 | |

| Record name | 2-(4-methoxyphenyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182925-45-7 | |

| Record name | 2-(4-methoxyphenyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies for 2 4 Methoxyphenyl 3 Nitropyridine

Alkylation and Arylation at the Pyridine (B92270) Core

The pyridine ring in 2-(4-methoxyphenyl)-3-nitropyridine is electron-deficient due to the influence of the nitro group, making it susceptible to certain types of functionalization. Introducing new alkyl and aryl substituents onto this core is crucial for tuning the molecule's properties.

Direct Carbon-Hydrogen Functionalization Approaches

Direct C-H functionalization is a powerful, atom-economical strategy for modifying aromatic and heteroaromatic rings without the need for pre-installed leaving groups. For pyridine derivatives, these reactions often proceed after N-oxidation, which activates the C-H bonds at the 2- and 4-positions for metallation. While direct C-H functionalization of this compound itself is not extensively documented, related strategies on pyridine N-oxides are well-established. For instance, direct arylation of pyridine N-oxides can be achieved using palladium catalysts, providing a route to 2-arylpyridines. wikipedia.org A similar approach could potentially be applied to an N-oxide derivative of the title compound to introduce substituents at available positions on the pyridine ring.

Another strategy involves activating the pyridine ring towards nucleophilic attack by forming N-aminopyridinium salts. This method enables highly selective C4-(hetero)arylation of pyridines with electron-rich (hetero)arenes at room temperature, without the need for a metal catalyst. nih.gov

Organometallic Coupling for Formation of New C-C Bonds

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgyoutube.com The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide under palladium catalysis, is a particularly effective method. libretexts.orgorganic-chemistry.org

The synthesis of the parent compound, this compound, often starts from a halogenated precursor like 2-chloro-3-nitropyridine (B167233). This precursor readily undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. iucr.orguni-mainz.de This same logic can be applied to introduce further diversity. If a halogen (e.g., bromine or iodine) is present at other positions on the pyridine ring (positions 4, 5, or 6), these can serve as handles for subsequent cross-coupling reactions to introduce new aryl or alkyl groups.

For example, the Suzuki-Miyaura reaction of 2-pyridyl boronates with aryl and heteroaryl bromides and chlorides is a well-developed method for creating biaryl and hetero-biaryl structures. nih.gov A catalyst system based on Pd₂(dba)₃ and specific phosphine (B1218219) or phosphite (B83602) ligands has been shown to be highly effective for these transformations. organic-chemistry.orgnih.gov

Table 1: Example of Suzuki-Miyaura Coupling for Synthesis of the Parent Compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ | Dimethoxyethane/Water | Microwave, 15 min, 400 K | This compound | iucr.orguni-mainz.de |

| 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd Catalyst | Base | - | - | 2-Benzyloxy-7-(3-pyridyl)imidazo[4,5-b]pyridine precursor | nih.gov |

Functionalization of the Methoxyphenyl Moiety (e.g., bromination)

The methoxyphenyl group of the title compound is an electron-rich aromatic ring, making it a prime site for electrophilic aromatic substitution reactions. The methoxy (B1213986) group (-OCH₃) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the pyridine ring, substitution is expected at the ortho positions (C3' and C5').

A key example of this functionalization is bromination. The reaction of this compound with a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) leads to the selective monobromination of the methoxyphenyl ring. iucr.orguni-mainz.de The bromine atom adds to the position ortho to the methoxy group and meta to the pyridine substituent, yielding 2-(3-bromo-4-methoxyphenyl)-3-nitropyridine. iucr.orguni-mainz.de This introduces a valuable synthetic handle (the bromine atom) that can be used for further modifications, such as subsequent organometallic cross-coupling reactions.

Table 2: Bromination of the Methoxyphenyl Moiety

| Starting Material | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | Acetonitrile | 323 K, 3.5 h | 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine | iucr.orguni-mainz.de |

Synthesis of Fused Heterocyclic Systems from Nitropyridine Precursors

One of the most powerful applications of this compound is its use as a precursor for constructing fused heterocyclic systems. The synthetic linchpin is the reduction of the nitro group to an amino group (e.g., forming 2-(4-methoxyphenyl)pyridin-3-amine), which can then participate in a variety of cyclization reactions to build new rings onto the pyridine core.

Imidazopyridines and Azaindoles Synthesis

Imidazopyridines: The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry. rsc.org The general synthesis involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (Tchichibabin reaction) or through multicomponent reactions. organic-chemistry.orgbeilstein-journals.org Starting from this compound, reduction of the nitro group would yield the corresponding 3-aminopyridine. However, for imidazo[1,2-a]pyridine synthesis, a 2-aminopyridine is required. Therefore, a related isomer, such as 3-amino-2-(4-methoxyphenyl)pyridine (derived from 3-nitro-2-(4-methoxyphenyl)pyridine), would be the appropriate precursor for this specific fused system. The reaction of 2-aminopyridines with various partners like ketones, isocyanides, and aldehydes provides a versatile route to a wide array of substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov

Azaindoles: Azaindoles, or pyrrolopyridines, are bioisosteres of indoles and are of great interest in drug discovery. uni-rostock.de The Leimgruber-Batcho indole (B1671886) synthesis is a classic and highly effective method for preparing these compounds from nitropyridine precursors. researchgate.netwikipedia.org This two-step process typically involves first reacting an ortho-methyl nitropyridine with a formamide (B127407) acetal (B89532) (like N,N-dimethylformamide dimethyl acetal) to form a β-dimethylamino-enamine. researchgate.netdurham.ac.ukresearchgate.net The second step is a reductive cyclization of this intermediate, where the nitro group is reduced (e.g., with H₂/Raney Ni, Fe/AcOH, or sodium hydrosulfite), leading to spontaneous cyclization and elimination to form the azaindole ring. researchgate.netwikipedia.org While the title compound lacks the required ortho-methyl group, this strategy is paramount for synthesizing azaindoles from appropriately substituted nitropyridines.

Another powerful method for creating fused systems is the Cadogan reaction, which involves the reductive cyclization of a 2-nitrobiaryl compound using a trivalent phosphorus reagent like triethyl phosphite. researchgate.netresearchgate.net Applying this to this compound would lead to the formation of a δ-carboline (a pyrido[3,2-b]indole), another important fused heterocyclic system. iucr.orguni-mainz.deresearchgate.net

Construction of Bis- and Tris-Heterocyclic Compounds

The construction of molecules containing multiple linked heterocyclic rings is a growing area of research, particularly for developing new materials and complex pharmaceutical agents. bit.edu.cn this compound can serve as a building block for such systems.

One approach involves using cross-coupling reactions to link the nitropyridine scaffold to other heterocyclic units. For example, the brominated derivative, 2-(3-bromo-4-methoxyphenyl)-3-nitropyridine, could be coupled with a heterocyclic boronic acid (e.g., a pyrazole- or triazole-boronic acid) via a Suzuki reaction to create a bis-heterocyclic system.

Alternatively, after reduction of the nitro group to an amine, the resulting aminopyridine can be used in condensation or multicomponent reactions to build a second heterocyclic ring. For instance, the reaction of a precursor like 2-amino-3-cyano-6-(thiophen-2-yl)-4,4′-bipyridine with various reagents can be used to synthesize a range of linked pyrazole (B372694) and pyridine derivatives. wikipedia.org Similarly, C-N coupling reactions can be employed to link different heterocyclic cores, such as pyrazoles and triazoles, to form energetic compounds. nih.gov These strategies highlight the modularity of using functionalized nitropyridines to access complex, multi-ring architectures.

Incorporation into Complex Polycyclic Architectures

The strategic placement of the methoxyphenyl and nitro substituents on the pyridine core of this compound facilitates its transformation into a variety of fused heterocyclic compounds. Key methodologies employed for this purpose include reductive cyclization, transition metal-catalyzed cross-coupling followed by annulation, and reactions involving electrophilic cyclization precursors. These approaches leverage the reactivity of the nitro group and the potential for functionalization of the pyridine and phenyl rings to build complex molecular frameworks.

One prominent strategy involves the reductive cyclization of the nitro group. This can be achieved using various reducing agents, which can lead to the formation of an amino group that subsequently participates in an intramolecular cyclization. For instance, the reduction of a nitro group to an amine is a critical step in the synthesis of various fused nitrogen-containing heterocycles. While direct examples with this compound are not extensively documented in readily available literature, the principle is well-established for related nitroaromatic compounds. This in situ-generated amine can react with a suitably positioned functional group on the methoxyphenyl ring or an adjacent substituent to form a new heterocyclic ring.

Another powerful method for constructing polycyclic systems is the Graebe-Ullmann reaction. This reaction typically involves the deoxygenative cyclization of 1-aryl-substituted benzotriazoles to form carbazoles. An analogous approach can be envisioned for pyridine derivatives, leading to the formation of carboline frameworks, which are core structures in many biologically active alkaloids. The synthesis of 4-nitro-γ-carbolines has been achieved through a Graebe-Ullmann reaction of 1-[6-aryl(methyl)-2-methyl(cyclopropyl)-3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles. osi.lvresearchgate.net This suggests a potential, albeit multi-step, pathway where this compound could be first converted to a corresponding 4-amino derivative, then to a benzotriazole, and finally cyclized to a pyrido[4,3-b]indole (γ-carboline) derivative.

Furthermore, light-mediated reactions offer a modern approach to cyclization. For example, the irradiation of p-methoxyazidobutyrophenone has been shown to yield 2-(4-methoxyphenyl)-1-pyrroline through an intramolecular reductive cyclization of a triplet alkylnitrene. nsf.gov This highlights the potential of photochemical methods to induce cyclization in molecules containing a methoxyphenyl group, a strategy that could potentially be adapted for derivatives of this compound where the nitro group is first converted to an azide.

The following table summarizes a selection of synthetic strategies that can be applied or adapted for the incorporation of the this compound scaffold into polycyclic architectures.

| Reaction Type | Starting Material (or Precursor) | Key Reagents/Conditions | Resulting Polycyclic System | Reference |

| Graebe-Ullmann Reaction | 1-[6-Aryl(methyl)-2-methyl(cyclopropyl)-3-nitropyridin-4-yl]-1Н-1,2,3-benzotriazoles | Heat or photolysis | 3-Aryl(methyl)-1-methyl(cyclopropyl)-4-nitro-5Н-pyrido[4,3-b]indoles | osi.lvresearchgate.net |

| Reductive Cyclization (Chalcones) | 2'-Nitrochalcones | Formic acid, Pd/C | 2-Aryl-4-quinolones | mdpi.com |

| Light-Mediated Reductive Cyclization | p-Methoxyazidobutyrophenone | UV light, tris(trimethylsilyl)silane (B43935) (TTMSS) | 2-(4-Methoxyphenyl)-1-pyrroline | nsf.gov |

| Electrophile-Induced Cyclization | 2-(Ethynyl)biphenyl derivatives | I(pyridine)₂BF₄, TfOH | Substituted phenanthrenes | mit.edu |

While direct, single-step syntheses of complex polycyclic architectures from this compound are not extensively reported, the existing literature on related compounds provides a strong foundation for the development of such methodologies. The functional handles present in this molecule make it a promising candidate for the application of modern synthetic strategies to create novel and complex heterocyclic systems.

Theoretical and Computational Investigations of Aryl Nitropyridines

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for investigating the properties of aryl nitropyridines. researchgate.netresearchgate.net These computational approaches allow for the detailed examination of molecular characteristics that can be difficult to probe experimentally. Methods like Hartree-Fock (HF) and DFT are popular, with DFT often being preferred due to its superior handling of electron correlation at a comparable computational cost. researchgate.net The B3LYP functional combined with basis sets like 6-311++G(d,p) is frequently employed for accurate predictions of structural, spectroscopic, and electronic properties of substituted pyridines. researchgate.netjocpr.com

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). researchgate.net For aryl nitropyridines, this involves determining the bond lengths, bond angles, and dihedral angles between the constituent rings and substituent groups.

Below is a table presenting typical geometrical parameters for a related nitropyridine derivative, as determined by X-ray crystallography, which provides a reference for what would be expected from computational optimization of 2-(4-Methoxyphenyl)-3-nitropyridine.

| Parameter | Value (from a related structure) |

|---|---|

| Pyridine-Benzene Dihedral Angle | 86.69° |

| Nitro Group Twist Angle (O-N-C-C) | -26.1° |

| C-N (Pyridine-Nitro) Bond Length | ~1.47 Å |

| C-C (Pyridine-Aryl) Bond Length | ~1.49 Å |

| N-O (Nitro) Bond Length | ~1.22 Å |

Data derived from the crystallographic study of 2-(4-Methoxyphenoxy)-3-nitropyridine. nih.gov

Understanding the electronic structure of this compound is key to predicting its reactivity. DFT calculations are used to determine the distribution of electrons within the molecule and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

| Property | Typical Calculated Value/Description |

|---|---|

| HOMO Energy | Localized mainly on the electron-rich methoxyphenyl ring. |

| LUMO Energy | Localized primarily on the electron-deficient nitropyridine ring. |

| HOMO-LUMO Energy Gap (ΔE) | Relatively small, suggesting potential for reactivity and electronic transitions. |

| Charge Distribution | Negative charge concentrated on the oxygen atoms of the nitro group; positive charge on the pyridine (B92270) ring, especially carbons adjacent to the nitro group. |

Descriptions based on general principles and studies of similar aryl nitropyridines. researchgate.netopenaccesspub.org

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies can be compared with experimental spectra to confirm molecular structures. researchgate.net

NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. jocpr.comepstem.net The calculated isotropic shielding values are then correlated with experimental chemical shifts, often showing a high degree of linear correlation, which aids in the precise assignment of signals in complex spectra. epstem.net

Similarly, theoretical vibrational frequencies are calculated from the second derivatives of energy with respect to atomic coordinates. These calculated harmonic frequencies are typically scaled by an empirical factor to better match the anharmonicity of real experimental vibrations. redalyc.org The analysis of potential energy distribution (PED) is used to assign specific vibrational modes (e.g., C-H stretch, N-O stretch) to the calculated frequencies. researchgate.net

| Spectroscopic Data | Computational Method | Typical Application |

|---|---|---|

| ¹H and ¹³C NMR Chemical Shifts | DFT (B3LYP/6-311++G(d,p)) with GIAO method | Assigning experimental peaks and confirming connectivity. jocpr.comresearchgate.net |

| FT-IR Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Predicting and assigning stretching and bending modes (e.g., C=N, N-O, C-O). researchgate.net |

| Raman Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | Complementing IR data, especially for symmetric vibrations and skeletal modes. jocpr.com |

Mechanistic Studies using Computational Methods

Beyond static molecular properties, computational chemistry is instrumental in exploring the dynamics of chemical reactions. DFT calculations can map out entire reaction pathways, providing a deeper understanding of reaction mechanisms. rsc.org

For reactions involving aryl nitropyridines, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions, computational methods can elucidate the step-by-step mechanism. researchgate.netnih.gov Researchers can model the interaction of the nitropyridine substrate with reagents and catalysts to map the potential energy surface of the reaction.

For example, in a Vicarious Nucleophilic Substitution (VNS) reaction on a 3-nitropyridine (B142982) system, DFT calculations can model the initial attack of a nucleophile, the formation of an intermediate complex (a σ-adduct), and the subsequent elimination to form the final product. researchgate.net These models help to explain the regioselectivity of such reactions, showing why a nucleophile might preferentially attack a specific position on the pyridine ring. researchgate.net Similarly, mechanisms involving the migration of the nitro group have also been investigated computationally, proposing pathways such as a nih.govresearchgate.net sigmatropic shift. researchgate.net

A critical aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate that connect reactants to products. rsc.org Computational methods are used to locate these fleeting structures and calculate their energies, which correspond to the activation energy (energy barrier) of the reaction. researchgate.net

Conformational Analysis and Steric Effects on Reactivity

The reactivity of this compound is intrinsically linked to its three-dimensional conformation, which is primarily dictated by the rotational freedom around the C2-C(aryl) single bond. This rotation governs the dihedral angle between the pyridine and the methoxyphenyl rings, influencing the extent of electronic conjugation and the steric hindrance around the reactive centers of the molecule.

Conformational Preferences and Rotational Barriers

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in elucidating the conformational landscape of 2-aryl-3-nitropyridines. For the closely related compound, 2-N-phenylamino-3-nitro-6-methylpyridine, X-ray crystallography and DFT calculations have provided valuable insights into its structure. In the solid state, the molecule is not planar, with the nitro group twisted relative to the pyridine ring. The dihedral angle between the pyridine and phenyl rings is a critical parameter. For instance, in 2-N-phenylamino-3-nitro-4-methylpyridine, the dihedral angle between the pyridine and phenyl rings was found to be 6.20(15)° in the crystal structure, while the nitro group is twisted by 3.84(15)°. libretexts.org In contrast, the gas-phase conformation obtained from DFT calculations showed a more pronounced non-planar arrangement, with a dihedral angle of approximately 25° between the nitro group and the pyridine ring. libretexts.org

These findings highlight that the conformation is a delicate balance of electronic and steric factors. The methoxy (B1213986) group at the para-position of the phenyl ring in this compound is an electron-donating group, which would favor a more planar conformation to maximize resonance with the electron-withdrawing nitropyridine ring. However, steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring (the nitro group at position 3 and the nitrogen atom at position 1) introduces a barrier to free rotation.

Computational studies on rotational barriers in similar biaryl systems, such as N-benzhydrylformamides, have demonstrated that DFT methods can reliably predict these energy barriers. biomedres.us For these molecules, the calculated rotational barriers for the aryl groups can vary significantly depending on the substitution pattern, with ortho-substituents dramatically increasing the barrier to rotation. biomedres.us This principle, known as the "ortho effect," is directly applicable to this compound. The presence of the nitro group at the 3-position creates significant steric hindrance, forcing the methoxyphenyl ring out of the plane of the pyridine ring. This deviation from planarity disrupts the π-conjugation between the two aromatic systems.

A summary of typical dihedral angles observed in related 2-arylpyridine systems is presented in the table below:

| Compound | Method | Dihedral Angle (Pyridine-Aryl) | Reference |

| 2-N-phenylamino-3-nitro-4-methylpyridine | X-ray | 6.20(15)° | libretexts.org |

| 2-N-phenylamino-3-nitro-6-methylpyridine | X-ray | 2.90(14)° | libretexts.org |

| 2-N-phenylamino-3-nitro-4-methylpyridine | DFT (gas-phase) | Significantly greater than crystal structure | libretexts.org |

This table is illustrative and based on closely related compounds due to the absence of specific data for this compound in the search results.

Impact on Reactivity

The conformation of this compound has profound implications for its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic attack. However, the steric bulk of the adjacent 2-(4-methoxyphenyl) group plays a crucial role in modulating this reactivity.

The non-planar conformation, induced by the steric clash between the aryl ring and the nitro group, can hinder the approach of a nucleophile to the carbon atom bearing the nitro group. This steric inhibition can affect the regioselectivity of reactions, especially when other potential leaving groups are present on the pyridine ring. For example, in the reactions of 2-methyl-3,5-dinitropyridine (B14619359) with thiols, the 3-nitro group is preferentially substituted, a result attributed in part to the steric effect of the 2-methyl group.

Furthermore, the disruption of conjugation between the two rings due to the non-planar arrangement can influence the electronic properties of the molecule. A less conjugated system might be less activated towards SNAr reactions compared to a hypothetical planar analogue. The electron-donating nature of the para-methoxy group would typically enhance the electron density of the phenyl ring, but the twisted conformation limits its ability to electronically influence the reactivity of the nitropyridine ring through resonance.

Synthetic Applications in Advanced Organic Molecules

Role as Crucial Synthetic Intermediates and Building Blocks

2-(4-Methoxyphenyl)-3-nitropyridine serves as a valuable heterocyclic building block in the design of more complex molecules. bldpharm.com The core structure, a 2-nitrobiaryl system, is recognized as a central intermediate for producing a variety of advanced organic compounds. uni-mainz.de The presence of the nitro group adjacent to the biaryl linkage induces a twisted molecular geometry, which can be a key feature in designing specific three-dimensional structures. uni-mainz.deiucr.org

The synthesis of derivatives, such as 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine, highlights the utility of this class of compounds as intermediates. uni-mainz.deiucr.org This bromo-derivative is prepared in a two-step process starting from 2-chloro-3-nitropyridine (B167233). The initial step involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds.

Table 1: Synthesis of 2-(3-Bromo-4-methoxyphenyl)-3-nitropyridine

| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-Chloro-3-nitropyridine, p-Tolylboronic acid | Tetrakis(triphenylphosphine)palladium, Sodium bicarbonate | Microwave, 300W, 15 min, 400 K | Anisylnitropyridine | 40% | uni-mainz.deiucr.org |

This synthetic route demonstrates how the foundational 2-aryl-3-nitropyridine scaffold can be readily functionalized, underscoring its importance as a versatile building block for accessing more elaborate molecular targets in advanced organic chemistry. pitt.edujhu.edu

Precursors for the Synthesis of Diverse Nitrogen-Containing Heterocycles

The 2-aryl-3-nitropyridine framework is a key precursor for synthesizing a wide array of nitrogen-containing heterocycles, which are significant structural motifs in medicinal chemistry and materials science. nih.govcymitquimica.comdepositolegale.it Specifically, 2-nitrobiaryl compounds are pivotal intermediates for the synthesis of carbazoles and carbolines through reactions like the Cadogan cyclization. uni-mainz.de This reaction typically involves a reductive cyclization of a nitro group onto an adjacent aromatic ring, often mediated by a phosphite (B83602) reagent, to form a new five-membered nitrogen-containing ring.

The reactivity of the nitropyridine core allows for various transformations. The nitro group can be reduced, and the pyridine (B92270) ring can undergo nucleophilic substitution or cross-coupling reactions to build intricate heterocyclic systems. nih.govntnu.no For example, nitropyridines are used to synthesize potent inhibitors of biological targets like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov These complex syntheses often involve sequential substitutions and cyclizations, where the nitropyridine unit acts as the foundational element.

Three-component reactions, such as the imino Diels-Alder reaction, can also be employed to construct complex heterocycles like tetrahydroquinolines from aniline, aldehyde, and alkene precursors. scielo.org.co While not directly starting from this compound, these methods illustrate the broader strategies in heterocyclic synthesis where substituted aromatic precursors are essential. Similarly, other novel cyclization methods can lead to the formation of heterocycles like 1,3,4-oxadiazoles from related starting materials. nih.gov

Table 2: Examples of Heterocycles Derived from Nitropyridine Precursors

| Precursor Type | Reaction Type | Resulting Heterocycle | Significance | Reference |

|---|---|---|---|---|

| 2-Nitrobiaryls | Cadogan Reaction (Reductive Cyclization) | Carbazoles, Carbolines | Core structures in pharmaceuticals and natural products. | uni-mainz.de |

| 2-Chloro-3-nitropyridines | Sequential Substitution and Cyclization | Fused Pyridine Systems (e.g., for GSK3 inhibitors) | Biologically active molecules. | nih.gov |

The versatility of this compound as a precursor lies in the chemical handles it provides for cyclization and functionalization, opening pathways to a rich diversity of nitrogen-containing heterocyclic structures.

Strategies for Constructing Functionalized Arylamines

A primary synthetic application of this compound is its role as a precursor to functionalized arylamines. The nitro group is readily reduced to an amino group, providing a direct route to 2-(4-Methoxyphenyl)pyridin-3-amine. This transformation is a cornerstone of synthetic organic chemistry for installing nitrogen functionalities. rsc.org

The direct reductive cross-coupling of nitroarenes is an efficient method for building N-substituted arylamine derivatives. rsc.org This approach is advantageous as it avoids the need for protection and deprotection steps often required when starting with the corresponding arylamine, leading to greater step economy. rsc.org Various reducing agents can be employed to generate different nitrogen-active intermediates, allowing for precise control over reactivity and selectivity in subsequent coupling reactions. rsc.org

Common strategies for the reduction of nitropyridines to their corresponding amines include catalytic hydrogenation or the use of metal-based reducing agents in acidic media. For instance, the reduction of related 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine (B1587572) has been effectively achieved using stannous chloride (SnCl₂) in concentrated hydrochloric acid or through catalytic hydrogenation with palladium on carbon (Pd/C). google.com

Table 3: Common Reduction Strategies for Nitropyridines

| Reagent System | Conditions | Substrate Example | Product Type | Reference |

|---|---|---|---|---|

| Stannous chloride dihydrate (SnCl₂·2H₂O) / Hydrochloric acid (HCl) | 35–40 °C, 5–6 hrs | 2-Amino-6-methoxy-3-nitropyridine | Diaminopyridine | google.com |

| Palladium on carbon (Pd/C) / Hydrogen (H₂) | Catalytic hydrogenation | 2-Amino-3-nitro-6-alkoxypyridine | Diaminopyridine | google.com |

These reduction methods transform the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the molecule's reactivity. This opens up a plethora of subsequent functionalization possibilities, such as acylation, alkylation, or participation in further cross-coupling reactions, making this compound a strategic starting material for highly functionalized pyridinylamines.

Future Research Directions for 2 4 Methoxyphenyl 3 Nitropyridine and Its Class

Development of More Efficient and Sustainable Synthetic Routes

The construction of 2-arylpyridine frameworks is traditionally reliant on cross-coupling reactions, which, while effective, often necessitate pre-functionalized starting materials and expensive transition-metal catalysts. researchgate.net The future of synthesizing compounds like 2-(4-Methoxyphenyl)-3-nitropyridine lies in greener and more atom-economical strategies.

One promising avenue is the advancement of three-component ring transformations (TCRT) . These reactions can construct the nitropyridine core from simple, acyclic precursors in a single step, offering a metal-free alternative to traditional cross-coupling methods. nih.govencyclopedia.pub For instance, reacting a dinitropyridone with a ketone and an ammonia (B1221849) source can yield nitropyridines that are otherwise difficult to produce. nih.govencyclopedia.pub Further research into expanding the substrate scope and improving the reaction conditions for TCRT could make the synthesis of a wide array of substituted nitropyridines, including the title compound, more practical and scalable.

Another key area is the development of solvent-free and reusable catalyst systems . For example, one-pot, three-component couplings using recyclable catalysts like cobalt(II) chloride hexahydrate have shown success in synthesizing 2,4,6-triarylpyridines. tandfonline.com Adapting such methodologies to produce this compound could significantly reduce the environmental impact of its synthesis by eliminating organic solvents and allowing for catalyst recycling. tandfonline.com

Furthermore, direct C-H arylation and other modern coupling techniques that bypass the need for organometallic reagents are gaining traction. acs.org Future work will likely focus on applying these "upgraded" cross-coupling reactions to the synthesis of biaryl pyridines, offering more direct and sustainable routes. acs.orgrsc.org

Exploration of Novel Reactivity Patterns and Transformations

The this compound molecule possesses multiple reactive sites, making it a versatile platform for further chemical exploration. The nitro group, in particular, is a key functional handle that can be manipulated to generate a diverse range of derivatives. nih.govmdpi.com

Research into the nucleophilic aromatic substitution (SNAr) of the nitro group is a significant area of interest. Studies have shown that the 3-nitro group in similar pyridine (B92270) systems can be selectively displaced by nucleophiles like thiols. nih.govmdpi.comsciforum.net Future investigations could explore a broader range of nucleophiles (e.g., N- and O-based) to synthesize new families of compounds. nih.gov Additionally, the vicarious nucleophilic substitution (VNS) offers a pathway for C-H alkylation of nitropyridines, a transformation with considerable potential for creating novel analogs. acs.org

The development of amination methodologies for 3-nitropyridines is another critical research direction. While direct amination can sometimes lead to mixtures of isomers, new methods are being developed for selective amination, for example, at the position para to the nitro group. ntnu.no Fine-tuning these reactions for substrates like this compound could provide access to valuable amino-derivatives, which are common structural motifs in bioactive molecules. ntnu.noacs.org

Moreover, the entire pyridine ring can undergo transformations. Ring transformation reactions, where the pyridine ring is converted into another carbocyclic or heterocyclic system, represent a powerful strategy for generating structural diversity from a common starting material. nih.gov

Advanced Computational Modeling for Enhanced Predictability in Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern organic synthesis, offering insights that can guide experimental work and accelerate discovery. nih.govresearchgate.netnih.gov For a molecule like this compound, computational modeling can provide profound understanding and predictive power.

Predicting Regioselectivity: A significant challenge in functionalizing heteroaromatic systems is predicting the site of reaction. Computational methods, such as calculating NMR chemical shifts and analyzing frontier molecular orbitals (HOMO/LUMO), have proven effective in predicting the regioselectivity of electrophilic aromatic substitution reactions on heterocyclic compounds. nih.govresearchgate.netacs.org Applying these models can help researchers anticipate the most likely positions for further functionalization on the pyridine or methoxyphenyl rings, saving considerable experimental effort. nih.govacs.org

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other computational approaches can be used to elucidate the mechanisms of synthetic reactions. nih.govresearchgate.net By modeling the energy profiles of different reaction pathways, researchers can understand why certain products are formed and how to optimize conditions for higher yields and selectivity. This is particularly valuable for developing new catalytic systems for the synthesis of biaryl pyridines.

Machine Learning and AI: As the volume of chemical data grows, machine learning (ML) models are being developed to predict reaction outcomes and even suggest novel synthetic routes. rsc.org These tools can analyze vast datasets of known reactions to identify patterns that may not be obvious to a human chemist. In the future, ML algorithms could be trained on data from pyridine syntheses and functionalizations to predict the optimal conditions for preparing derivatives of this compound and to forecast their reactivity in subsequent transformations. rsc.org

By integrating these advanced computational approaches with ongoing experimental work, the scientific community can more effectively and efficiently explore the chemical space around this compound, paving the way for the discovery of new molecules with valuable applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxyphenyl)-3-nitropyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution between 4-methoxyphenol derivatives and halogenated nitropyridines. For example, heating 4-methoxyphenol with sodium hydroxide and 2-chloro-3-nitropyridine at 423–433 K for 5 hours yields the product, followed by extraction with chloroform and drying over sodium sulfate . Key parameters include temperature control to avoid side reactions (e.g., over-nitration) and stoichiometric ratios to maximize regioselectivity.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, a Bruker SMART APEX CCD diffractometer can collect 16,986 reflections, refined to an R-factor of 0.040 and wR-factor of 0.123, confirming the near-perpendicular orientation of the pyridine and methoxyphenyl rings . Hydrogen bonding and π-π interactions (e.g., C–H···π and N–O···π) stabilize the crystal lattice, which can be visualized using software like Mercury or Olex2 .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : While specific toxicity data for this compound are limited, analogous nitroaromatic compounds require precautions against inhalation, skin contact, and ingestion. Use fume hoods, nitrile gloves, and protective eyewear. Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How do intermolecular interactions influence the supramolecular assembly of this compound in the solid state?

- Methodological Answer : SC-XRD reveals that C–H···π and N–O···π interactions between pyridine rings and methoxyphenyl groups form layered structures along the ab plane. These interactions are critical for stabilizing the crystal lattice and can be quantified using Hirshfeld surface analysis. Computational tools like CrystalExplorer can model these interactions and predict packing motifs .

Q. What strategies address regioselectivity challenges during the synthesis of nitro-substituted pyridine derivatives?

- Methodological Answer : Regioselectivity in nitration can be controlled using directing groups (e.g., methoxy substituents) or Lewis acid catalysts. For example, the methoxy group in this compound directs nitration to the para position on the phenyl ring. Alternative methods, such as microwave-assisted synthesis, may improve yield and selectivity compared to traditional thermal methods .

Q. How can isotopic labeling (e.g., carbon-14) be incorporated into this compound for mechanistic studies?

- Methodological Answer : Labeling the methoxyphenyl ring with carbon-14 requires starting with a labeled precursor like toluene (ring-1-¹⁴C). Sequential functionalization (e.g., methoxylation, nitration) ensures isotopic integrity. Purification via HPLC or column chromatography is essential to isolate the labeled product, validated using mass spectrometry .

Q. What analytical techniques are suitable for resolving conflicting data on the reactivity of the nitro group in this compound?

- Methodological Answer : Discrepancies in nitro group reactivity (e.g., reduction vs. oxidation) can be resolved using cyclic voltammetry to measure redox potentials. Coupled with DFT calculations (e.g., Gaussian or ORCA), this clarifies whether competing pathways (e.g., nitro-to-amine reduction vs. nitro-to-carbonyl oxidation) dominate under specific conditions .

Q. How can fluorescence properties of this compound derivatives be exploited for biological imaging?

- Methodological Answer : The nitro group can quench fluorescence, but substituent tuning (e.g., replacing nitro with amino groups) may enhance quantum yields. Time-resolved fluorescence spectroscopy and confocal microscopy can assess cellular uptake and localization in vitro. For example, derivatives with extended π-conjugation show promise as probes for lipid membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.